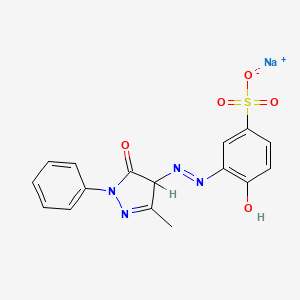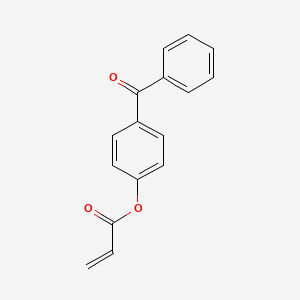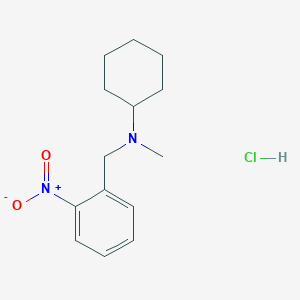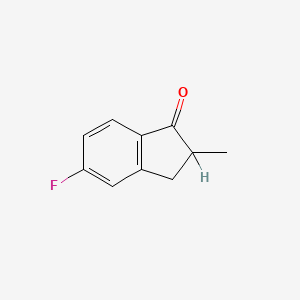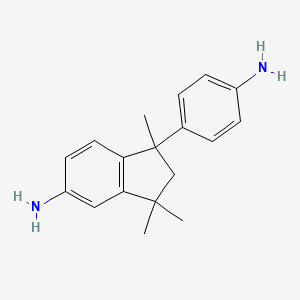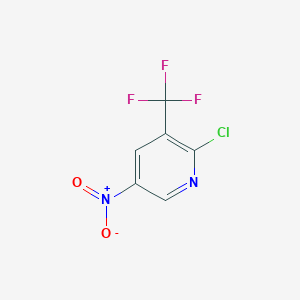
2-クロロ-5-ニトロ-3-(トリフルオロメチル)ピリジン
概要
説明
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2ClF3N2O2 .
Synthesis Analysis
The synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine can be achieved from Benzyltrimethylammonium chloride and 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is represented by the SMILES stringClC1=NC=C(N+O)C=C1C(F)(F)F . Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, such as 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a solid compound . Its molecular weight is 226.54 .科学的研究の応用
農薬業界
2-クロロ-5-ニトロ-3-(トリフルオロメチル)ピリジン: は、さまざまな農薬の合成における重要な中間体です。この化合物を含むトリフルオロメチルピリジン(TFMP)誘導体は、作物を害虫から保護するために広く使用されています。 フッ素原子のユニークな物理化学的特性とピリジン部分の組み合わせにより、これらの誘導体の生物活性が生まれます .
製薬部門
TFMP 部分は、その有益な特性により、いくつかの医薬品に含まれています。この化合物は、市場承認を得ている薬物の開発における中間体として役立ちます。 さらに、TFMP 誘導体を含む多くの候補が現在、臨床試験中です .
獣医学
獣医学では、2-クロロ-5-ニトロ-3-(トリフルオロメチル)ピリジンを含む TFMP 誘導体は、動物の治療薬の製剤に使用されます。 TFMP 構造を持つ獣医用製品 2 つが、市場での使用が承認されています .
フッ素化有機化合物の合成
フッ素化有機化学物質の開発は、重要な研究分野です。2-クロロ-5-ニトロ-3-(トリフルオロメチル)ピリジンは、これらの化合物の合成に使用されており、農薬や医薬品を含むさまざまな分野の進歩に不可欠です .
作物保護製品の化学中間体
この化合物は、いくつかの作物保護製品の合成のための化学中間体として、需要が高まっています。 その生産は、業界における重要性を反映して、大幅です .
機能性材料開発
TFMP 誘導体を機能性材料に組み込むことは、新たな応用分野です。 この化合物のユニークな特性は、材料科学における革新的な応用につながると期待されています .
作用機序
将来の方向性
Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEZLLCPUDLUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397285 | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99368-67-9 | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

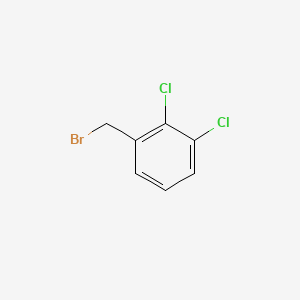
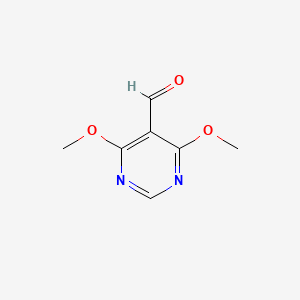
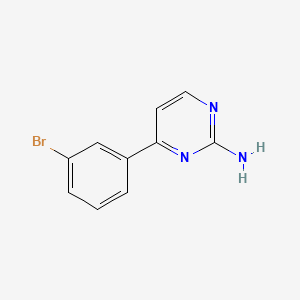
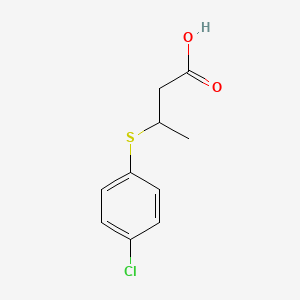
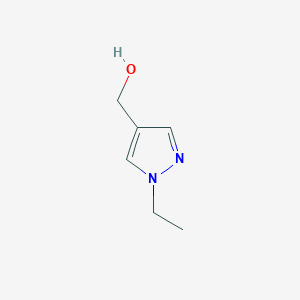
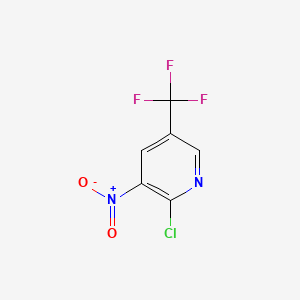
![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
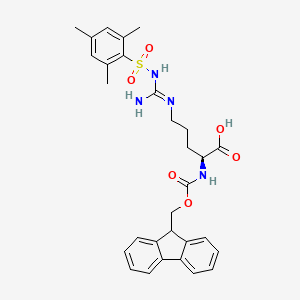
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)
